molecular formula C22H25NO B10790730 10-Allyl-11-hydroxy-N-propylnoraporphine

10-Allyl-11-hydroxy-N-propylnoraporphine

Cat. No.: B10790730
M. Wt: 319.4 g/mol
InChI Key: WWLWGSVJCNEFEH-LJQANCHMSA-N
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Description

10-Allyl-11-hydroxy-N-propylnoraporphine is a synthetic compound belonging to the class of aporphine alkaloids These compounds are known for their diverse pharmacological activities, particularly in the modulation of dopamine receptors

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 10-Allyl-11-hydroxy-N-propylnoraporphine typically involves multiple steps, starting from simpler aporphine derivatives. One common method includes the palladium-catalyzed reduction of vinyl triflates to alkenes, followed by subsequent functional group modifications . The reaction conditions often involve the use of solvents like DMF (dimethylformamide) and catalysts such as Pd(OAc)2/PPh3.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis likely follows similar routes as laboratory methods but scaled up with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 10-Allyl-11-hydroxy-N-propylnoraporphine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional hydroxyl groups or convert existing hydroxyl groups to ketones.

    Reduction: Reduction reactions can modify the double bonds or reduce ketones to alcohols.

    Substitution: Substitution reactions can replace hydrogen atoms with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are typical.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide (CH3I) are frequently employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The primary mechanism of action of 10-Allyl-11-hydroxy-N-propylnoraporphine involves its interaction with dopamine receptors. It acts as a dopamine receptor antagonist, particularly at the D2 and D4 receptors . This interaction modulates neurotransmitter release and receptor activity, influencing various neurological pathways and potentially providing therapeutic effects in conditions like schizophrenia and Parkinson’s disease.

Comparison with Similar Compounds

Uniqueness: 10-Allyl-11-hydroxy-N-propylnoraporphine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of the allyl group enhances its binding affinity and selectivity for certain dopamine receptors, making it a valuable compound for targeted neurological research .

Properties

Molecular Formula

C22H25NO

Molecular Weight

319.4 g/mol

IUPAC Name

(6aR)-10-prop-2-enyl-6-propyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-11-ol

InChI

InChI=1S/C22H25NO/c1-3-6-16-9-10-17-14-19-20-15(11-13-23(19)12-4-2)7-5-8-18(20)21(17)22(16)24/h3,5,7-10,19,24H,1,4,6,11-14H2,2H3/t19-/m1/s1

InChI Key

WWLWGSVJCNEFEH-LJQANCHMSA-N

Isomeric SMILES

CCCN1CCC2=C3[C@H]1CC4=C(C3=CC=C2)C(=C(C=C4)CC=C)O

Canonical SMILES

CCCN1CCC2=C3C1CC4=C(C3=CC=C2)C(=C(C=C4)CC=C)O

Origin of Product

United States

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